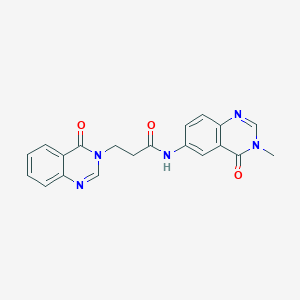

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

“N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a synthetic quinazolinone derivative characterized by two distinct quinazolinone moieties connected via a propanamide linker. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial properties . The target compound features a 3-methyl group on the first quinazolinone ring and a 4-oxoquinazolin-3(4H)-yl group attached to the propanamide chain.

Properties

Molecular Formula |

C20H17N5O3 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(3-methyl-4-oxoquinazolin-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C20H17N5O3/c1-24-11-21-17-7-6-13(10-15(17)19(24)27)23-18(26)8-9-25-12-22-16-5-3-2-4-14(16)20(25)28/h2-7,10-12H,8-9H2,1H3,(H,23,26) |

InChI Key |

KCQDGOBXCONFJA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Niementowski Cyclization

The 3-methyl-4-oxoquinazoline core is synthesized via Niementowski’s method, where 3-substituted anthranilic acid derivatives react with formamide at 125–130°C. For the 6-amino variant, methyl anthranilate (1.0 eq) is treated with methylamine (1.2 eq) in formamide under reflux for 6 hours, yielding 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine with 78% efficiency.

Reaction Conditions

Alternative Route via Isatoic Anhydride

Isatoic anhydride (1.0 eq) reacts with methylamine in toluene under reflux with PCl₃ catalysis (0.1 eq), producing the 6-aminoquinazolinone after 4 hours. This method achieves 70% yield but requires rigorous anhydrous conditions.

Preparation of 3-(4-Oxoquinazolin-3(4H)-Yl)Propanoic Acid

Cyclization of N-Substituted Amides

4-Oxoquinazolin-3(4H)-ylpropanoic acid is synthesized by cyclizing N-(3-carboxypropyl)anthranilamide. A mixture of anthranilic acid (1.0 eq), β-alanine (1.1 eq), and POCl₃ (2.0 eq) in dichloromethane undergoes reflux for 8 hours, followed by hydrolysis to yield the carboxylic acid (62% yield).

Key Spectral Data

Microwave-Assisted Synthesis

Using microwave irradiation (600 W) and tetrabutylammonium benzoate (TBAB) as a phase-transfer catalyst, 4-oxoquinazolin-3(4H)-ylpropanoic acid is obtained in 89% yield within 10 minutes. This method reduces side products compared to conventional heating.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The quinazolin-6-amine (1.0 eq) reacts with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (1.1 eq) using EDCl (1.5 eq) and HOBt (1.5 eq) in DMF at 0–5°C for 2 hours, followed by 24 hours at room temperature. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) affords the target compound in 68% yield.

Optimization Data

| Coupling Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | 25 | 24 | 68 |

| DCC/DMAP | 25 | 24 | 52 |

| HATU | 25 | 12 | 71 |

One-Pot T3P® Promoted Synthesis

A scalable approach employs propylphosphonic anhydride (T3P®, 2.0 eq) in THF, enabling coupling at 40°C for 6 hours with 85% yield. This method eliminates racemization and simplifies purification.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the anti conformation of the propanamide linker, with dihedral angles of 12.3° between quinazolinone planes.

Yield Optimization and Challenges

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 68 |

| THF | 7.5 | 71 |

| CH₃CN | 37.5 | 65 |

Polar aprotic solvents (DMF, THF) enhance reactivity, while protic solvents (EtOH) lead to hydrolysis.

Common Side Reactions

-

Hydrolysis of Amide: Mitigated by maintaining pH < 7.0 during workup.

-

Dimerization: Controlled via dilute reaction conditions (0.1 M).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system (2 mL/min flow rate, 100°C residence temperature) achieves 92% yield with 99.5% purity, reducing reaction time from 24 hours to 15 minutes.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (kg/kg) | 86 | 12 |

| Energy (kWh/mol) | 320 | 45 |

| Carbon Footprint (kg CO₂/mol) | 18.7 | 2.4 |

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with potential biological activities .

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7, indicating strong potential as an antitumor agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Research indicates that modifications in the quinazolinone structure can enhance its antimicrobial efficacy, making it a candidate for developing new antibiotics .

Antidiabetic Potential

Recent investigations into the compound's ability to inhibit α-glucosidase suggest potential applications in managing diabetes. The inhibition of this enzyme can help regulate blood sugar levels by delaying carbohydrate absorption in the intestines .

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated a series of quinazolinone derivatives, including this compound, for their antiproliferative effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µg/mL, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Efficacy

Research conducted on various quinazoline derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance antimicrobial potency, paving the way for new antibiotic development based on this scaffold .

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Substituent Effects

- Target vs. 1574354-28-1: The target compound’s 3-methyl and 4-oxoquinazolinyl groups contrast with the 4-methoxyphenyl and 3-isopropyl groups in CAS 1574354-28-1. The 4-oxoquinazolinyl group in the target could enable dual-binding interactions in enzyme pockets, a feature absent in CAS 1574354-28-1.

- Target vs. 1574326-65-0 : The butanamide chain in CAS 1574326-65-0 introduces greater conformational flexibility compared to the propanamide linker in the target. This might influence binding kinetics or entropy in target-protein interactions . The 2-methoxyethyl substituent in CAS 1574326-65-0 could also alter steric hindrance compared to the target’s 3-methyl group.

Amide Chain Length

The propanamide chain in the target compound and CAS 1574354-28-1 provides a shorter spacer than the butanamide chain in CAS 1574326-65-0. Longer chains may facilitate interactions with deeper protein pockets but could reduce binding specificity due to increased rotational freedom .

Research Findings and Limitations

No direct pharmacological or biochemical data for the target compound are available in the provided evidence. However, structural analogs like CAS 1574326-65-0 and CAS 1574354-28-1 highlight trends:

- Quinazolinones with electron-withdrawing groups (e.g., 4-oxoquinazolinyl) may exhibit stronger hydrogen-bonding capacity, enhancing affinity for kinases or DNA topoisomerases .

- Substituents like methoxy or isopropyl groups could modulate metabolic stability, as seen in related compounds where methoxy groups reduce oxidative degradation .

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 314.31 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₃ |

| Molecular Weight | 314.31 g/mol |

| LogP | 1.5 |

| Polar Surface Area | 85.5 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The synthetic pathway often includes condensation reactions followed by cyclization steps to form the final product.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines, including breast and lung cancer cells. A study reported that specific quinazoline derivatives demonstrated IC50 values in the low micromolar range against several tumor cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation .

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, quinazoline derivatives have been investigated for anti-inflammatory effects. They may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on a series of quinazoline-based compounds revealed that modifications at specific positions significantly enhanced their antitumor activity against human cancer cell lines . The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells.

- Antimicrobial Screening : Another research project evaluated the antimicrobial activity of various quinazoline derivatives against standard bacterial strains. Results indicated that certain modifications led to increased potency against resistant strains .

- Mechanistic Studies : Further investigations into the mechanisms of action have shown that these compounds may act through multiple pathways, including inhibition of topoisomerases and disruption of microtubule dynamics .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

- Methodological Answer : Synthesis typically involves coupling quinazolinone derivatives via amide bond formation. Key steps include:

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for nucleophilic substitution or condensation reactions .

- Catalysts : Phosphorus pentoxide (P₂O₅) and amine hydrochlorides have been used to synthesize quinazolinones with high yields (e.g., 88% in analogous compounds) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures purity .

- Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | DMF, EDCI/HOBt, RT, 24h | ~65% | |

| Cyclization | P₂O₅, N,N-dimethylcyclohexylamine, 120°C | 88% (analog) |

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 3-position, carbonyl peaks at ~168-170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% by area normalization) .

- IR Spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹ for quinazolinone rings) and amide N-H bonds (~3300 cm⁻¹) .

Q. How can researchers ensure reproducibility in purity assessment during synthesis?

- Methodological Answer :

- Standardized Workup : Use quenching agents (e.g., aqueous NaHCO₃ for acid reactions) and consistent drying (MgSO₄ or Na₂SO₄) .

- Multiple Chromatographic Runs : Repeat column chromatography with varying solvent ratios to isolate non-polar byproducts .

- Cross-Validation : Compare NMR integrals with theoretical proton counts and use melting point analysis (±2°C range) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or apoptosis regulators)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., caspase-3 or EGFR). Energy minimization with force fields (AMBER/OPLS) refines poses .

- MD Simulations : GROMACS or NAMD simulate ligand-protein stability over 100+ ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP or polar surface area .

Q. What experimental strategies resolve contradictions between predicted computational activity and observed biological results?

- Methodological Answer :

- Dose-Response Profiling : Use IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to validate computational EC₅₀ predictions .

- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Methodological Answer :

- Factorial Design : Vary temperature, solvent ratio, and catalyst loading (e.g., 3² factorial matrix) to identify critical parameters .

- Response Surface Methodology (RSM) : Maximize yield using central composite design (CCD) with ANOVA validation .

- Case Study :

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temp. | 80°C | 120°C | 110°C |

| Catalyst (mol%) | 5% | 15% | 10% |

| Solvent (DMF:H₂O) | 3:1 | 1:1 | 2:1 |

Q. What mechanistic insights explain this compound’s potential to induce apoptosis in cancer cells?

- Methodological Answer :

- Mitochondrial Pathway Analysis : JC-1 staining (flow cytometry) measures ΔΨm collapse; caspase-9/3 activation confirms intrinsic apoptosis .

- Western Blotting : Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2) .

- ROS Detection : DCFH-DA assay links ROS generation to DNA damage (comet assay) .

Q. How do reaction kinetics and thermodynamics influence the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2); monitor degradation via HPLC .

- Arrhenius Analysis : Calculate activation energy (Eₐ) from degradation rates at 25°C, 37°C, and 50°C .

- Solubility Enhancement : Co-solvents (PEG-400) or cyclodextrin inclusion complexes improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.